molecular formula C14H11ClFN3O B8554198 Benzenamine,4-[(6-chloro-3-methyl-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro-

Benzenamine,4-[(6-chloro-3-methyl-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro-

Cat. No. B8554198
M. Wt: 291.71 g/mol
InChI Key: KHODSKNLNQXXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329716B2

Procedure details

300 mg (1.16 mmol) of methyl-4,6-dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate and 320 mg (2.32 mmol) of powdered potassium carbonate are suspended in 9 ml of DMSO. The mixture is degassed, and 442 mg (3.48 mmol) of 4-amino-2-fluorophenol are added. The mixture is heated at 120° C. for 4 hours. After addition of ethyl acetate, the mixture is filtered off with suction through Celite®, and the celite is washed with ethyl acetate. The filtrate is shaken three times with saturated sodium bicarbonate solution and with saturated sodium chloride solution. The filtrate is dried over sodium sulfate and the solvent is removed under reduced pressure. The residue is purified by column chromatography (silica gel 60, mobile phase: dichloromethane/methanol=50:1).
Name
methyl-4,6-dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step Two
Quantity
442 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
COC([N:5]1[C:9]2=[N:10][C:11]([Cl:15])=[CH:12][C:13](Cl)=[C:8]2[C:7]([CH3:16])=[CH:6]1)=O.C(=O)([O-])[O-].[K+].[K+].[NH2:23][C:24]1[CH:29]=[CH:28][C:27]([OH:30])=[C:26]([F:31])[CH:25]=1.C(OCC)(=O)C>CS(C)=O>[Cl:15][C:11]1[N:10]=[C:9]2[NH:5][CH:6]=[C:7]([CH3:16])[C:8]2=[C:13]([O:30][C:27]2[CH:28]=[CH:29][C:24]([NH2:23])=[CH:25][C:26]=2[F:31])[CH:12]=1 |f:1.2.3|

Inputs

Step One
Name
methyl-4,6-dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Quantity
300 mg
Type
reactant
Smiles
COC(=O)N1C=C(C=2C1=NC(=CC2Cl)Cl)C
Step Two
Name
Quantity
320 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
442 mg
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
9 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The filtrate is shaken three times with saturated sodium bicarbonate solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is degassed
FILTRATION
Type
FILTRATION
Details
the mixture is filtered off with suction through Celite®
WASH
Type
WASH
Details
the celite is washed with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (silica gel 60, mobile phase: dichloromethane/methanol=50:1)

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C2C(=N1)NC=C2C)OC2=C(C=C(N)C=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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